molecular formula C11H11NO3S B1303515 Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 303987-90-8

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B1303515
M. Wt: 237.28 g/mol
InChI Key: KVJXXYMFFBWNFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazine derivatives often begins with saccharin sodium salt as a precursor. A straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been achieved in five steps, which then serves as a precursor for further chemical modifications . Another approach involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature, leading to a mixture of esters . Additionally, a novel synthesis strategy involving the introduction of N-alkyl substituent at the final stage in the 2,1-benzothiazine nucleus has been proposed .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction analysis. These studies have confirmed the spatial structure of these compounds and have revealed the ability of some derivatives to form solvates, such as a monosolvate with methanol . The crystal structure of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has been determined, showing two polymorphic forms with different biological properties .

Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions, including alkylation, hydrolysis, and decarboxylation. For instance, the reaction of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate with alkyl halides leads to the formation of N-substituted derivatives . Hydrolysis and decarboxylation reactions have been used to synthesize monohydrates, sodium salts, and other derivatives of the target acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as thermal stability and solubility, have been studied. Derivatographic studies have been carried out to determine the optimal conditions for obtaining anhydrous forms of the compounds without unwanted decomposition . The polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate exhibit different biological properties, which have been attributed to the differences in their molecular and crystal structures .

Biological Activity Analysis

The biological activities of benzothiazine derivatives, particularly their anti-inflammatory and analgesic effects, have been a major focus of research. Pharmacological testing has shown that these compounds demonstrate moderate to powerful analgesic and anti-inflammatory actions, with some exceeding the effects of known drugs like Piroxicam and Meloxicam in the same doses . The analgesic properties have been attributed to the ability of these compounds to increase the pain threshold in experimental models .

Scientific Research Applications

Antitumor Activity

  • Scientific Field : Oncology
  • Application Summary : This compound has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .
  • Methods of Application : The compound was synthesized and then tested on various human solid tumor and leukemia cell lines .
  • Results : Compound IVa showed more activity than the other compounds and the positive control temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10% .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Similar compounds have been synthesized and tested for their antimicrobial activity .
  • Methods of Application : The synthesized compounds were tested for their antibacterial activity against both Gram-positive and Gram-negative species .
  • Results : The synthesized compounds showed significant antibacterial activity .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Indole derivatives, which are structurally similar, have been found to possess antiviral activity .
  • Methods of Application : The synthesized indole derivatives are tested against various viruses .
  • Results : The synthesized indole derivatives showed significant antiviral activity .

Antidiabetic Activity

  • Scientific Field : Endocrinology
  • Application Summary : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to possess antidiabetic activity .
  • Methods of Application : The synthesized 1,2,4-benzothiadiazine-1,1-dioxide derivatives are tested for their antidiabetic activity .
  • Results : The synthesized 1,2,4-benzothiadiazine-1,1-dioxide derivatives showed significant antidiabetic activity .

properties

IUPAC Name

methyl 4-methyl-3-oxo-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXXYMFFBWNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377624
Record name Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

CAS RN

303987-90-8
Record name Methyl 3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303987-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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